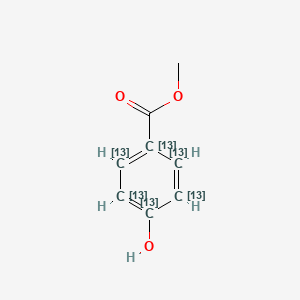
3-Desmethyl 4-Methyl Meclizine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a chemical compound with the molecular formula C25H28Cl2N2 and a molecular weight of 427.409 g/mol . This compound is a derivative of Meclizine, which is commonly used as an antihistamine and antiemetic.
Méthodes De Préparation
The synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride involves several steps, typically starting with the preparation of the core structure followed by specific modifications to introduce the desired functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Formation of the core structure: This step involves the synthesis of the piperazine ring, which is a key component of the compound.
Introduction of methyl groups: Methyl groups are introduced at specific positions on the piperazine ring through alkylation reactions.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form, which enhances the compound’s stability and solubility.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
3-Desmethyl 4-Methyl Meclizine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Desmethyl 4-Methyl Meclizine Dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: As a derivative of Meclizine, it is studied for its potential therapeutic effects, particularly in the treatment of nausea, vomiting, and vertigo.
Mécanisme D'action
The mechanism of action of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride is similar to that of Meclizine. It primarily acts as a histamine H1 receptor antagonist, blocking the action of histamine at these receptors. This action helps to reduce nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders. The compound may also have anticholinergic and central nervous system depressant effects .
Comparaison Avec Des Composés Similaires
3-Desmethyl 4-Methyl Meclizine Dihydrochloride can be compared with other similar compounds, such as:
Meclizine: The parent compound, used widely as an antihistamine and antiemetic.
Cyclizine: Another antihistamine with similar uses but different chemical structure.
Hydroxyzine: An antihistamine with additional anxiolytic properties.
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to treat motion sickness.
The uniqueness of this compound lies in its specific modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .
Propriétés
Numéro CAS |
879672-35-2 |
|---|---|
Formule moléculaire |
C₂₅H₂₉Cl₃N₂ |
Poids moléculaire |
463.87 |
Synonymes |
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]-piperazine; 1-(p-Chloro-α-phenylbenzyl)-4-p-methylbenzyl-piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









